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An In-depth Technical Guide to (E)-dodec-2enoate and its Derivatives

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Compound of Interest		
Compound Name:	(E)-dodec-2-enoate	
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Abstract

(E)-dodec-2-enoic acid and its esters, collectively referred to as **(E)-dodec-2-enoate**s, are long-chain fatty acids that play a significant role in intercellular communication in various bacterial species. As a key signaling molecule in quorum sensing, it governs the regulation of virulence factors and biofilm formation, making it a molecule of high interest in the development of novel antimicrobial strategies. This technical guide provides a comprehensive overview of the chemical identity, physicochemical properties, synthesis, and biological activity of (E)-dodec-2-enoic acid and its common derivatives. Detailed experimental protocols and a summary of quantitative data are presented to facilitate further research and development in this area.

Chemical Identity and Physicochemical Properties

The fundamental structure of this class of molecules is (E)-dodec-2-enoic acid. The term "(E)-dodec-2-enoate" refers to the conjugate base of this acid or its esters. For clarity, this guide will focus on the parent acid and its ethyl ester as representative examples.

Table 1: Chemical Identifiers for (E)-dodec-2-enoic Acid and its Ethyl Ester



Compound	IUPAC Name	CAS Number
(E)-dodec-2-enoic acid	(2E)-dodec-2-enoic acid	32466-54-9[1][2]
Ethyl (E)-dodec-2-enoate	ethyl (2E)-dodec-2-enoate	28290-90-6

Table 2: Physicochemical Properties of (E)-dodec-2-enoic Acid

Property	Value
Molecular Formula	C12H22O2
Molecular Weight	198.30 g/mol
Melting Point	17.1 °C
Boiling Point	311.74 °C (estimated)
Water Solubility	Insoluble
Appearance	White to off-white solid

Synthesis of (E)-dodec-2-enoic Acid

The synthesis of α,β -unsaturated carboxylic acids like (E)-dodec-2-enoic acid can be achieved through various established organic chemistry reactions. The Doebner-Knoevenagel condensation is a widely used and reliable method.

Experimental Protocol: Doebner-Knoevenagel Condensation

This protocol describes the synthesis of (E)-dodec-2-enoic acid from decanal and malonic acid.

Materials:

- Decanal
- Malonic acid
- Pyridine (as solvent and base)



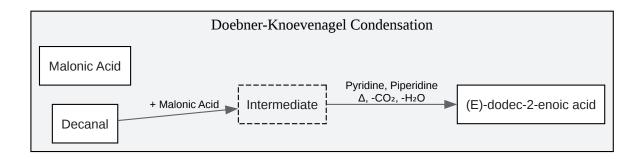
- Piperidine (as catalyst)
- Diethyl ether
- Hydrochloric acid (HCl), 1M
- Anhydrous magnesium sulfate (MgSO₄)
- Standard laboratory glassware and magnetic stirrer

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve malonic acid (1.1 equivalents) in pyridine.
- To this solution, add decanal (1.0 equivalent) and a catalytic amount of piperidine.
- Heat the reaction mixture to reflux and stir for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature and acidify with 1M HCl until the pH is approximately 1-2.
- Extract the product with diethyl ether (3 x 50 mL).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- The crude (E)-dodec-2-enoic acid can be purified by recrystallization or column chromatography.

Figure 1: Reaction Scheme for the Synthesis of (E)-dodec-2-enoic Acid





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Caption: Synthesis of (E)-dodec-2-enoic acid via Doebner-Knoevenagel condensation.

Biological Activity: Quorum Sensing Inhibition

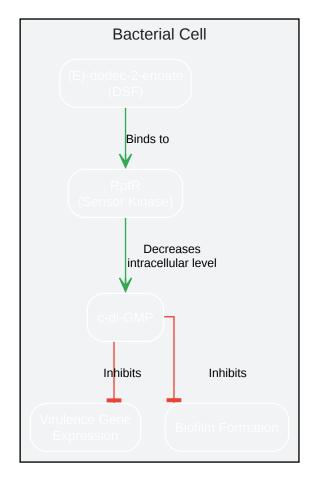
(E)-dodec-2-enoic acid and its analogs are well-documented as signaling molecules in bacterial quorum sensing (QS), a cell-to-cell communication mechanism that regulates gene expression in response to population density. In many pathogenic bacteria, QS controls the production of virulence factors and the formation of biofilms, which are communities of bacteria encased in a self-produced matrix that are notoriously resistant to antibiotics.

Mechanism of Action

In bacteria such as Burkholderia cenocepacia, a pathogen prevalent in cystic fibrosis patients, dodec-2-enoic acid acts as a diffusible signal factor (DSF). The signaling pathway primarily involves the Rpf/RpfR system.

Figure 2: Simplified Signaling Pathway of (E)-dodec-2-enoate in Burkholderia





Simplified Quorum Sensing Pathway

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Caption: **(E)-dodec-2-enoate** mediated quorum sensing signaling pathway.

When the concentration of **(E)-dodec-2-enoate** reaches a certain threshold, it binds to the sensor kinase RpfR. This binding event activates the phosphodiesterase activity of RpfR, leading to the degradation of the secondary messenger cyclic dimeric guanosine monophosphate (c-di-GMP). Reduced levels of c-di-GMP in the cell subsequently lead to a downregulation of genes responsible for virulence factor production and biofilm formation.

Quantitative Biological Data

The ability of (E)-dodec-2-enoic acid to interfere with quorum sensing makes it a promising candidate for the development of anti-virulence and anti-biofilm agents.



Table 3: Reported Biological Activities of Dodec-2-enoic Acid Isomers

Organism	Activity	Compound	Concentration	Reference
Pseudomonas aeruginosa	Biofilm Inhibition	cis-2-dodecenoic acid	25 μΜ	
Staphylococcus aureus	Biofilm Inhibition	cis-2-dodecenoic acid	10 μΜ	
Candida albicans	Biofilm Inhibition	cis- & trans-2- dodecenoic acid	50 μΜ	_

Note: Data for the (E)-isomer is often reported alongside the (Z)-isomer (cis-2-dodecenoic acid), which is also a potent signaling molecule.

Conclusion

(E)-dodec-2-enoate and its related derivatives are fatty acid signaling molecules with significant potential in the field of antimicrobial drug development. Their role in the disruption of bacterial quorum sensing, and consequently the inhibition of virulence and biofilm formation, presents a novel therapeutic strategy that is less likely to induce resistance compared to traditional bactericidal or bacteriostatic antibiotics. The synthetic route via the Doebner-Knoevenagel condensation provides a reliable method for producing this molecule for further investigation. Future research should focus on the in vivo efficacy of **(E)-dodec-2-enoates** and the development of more potent and stable analogs.

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